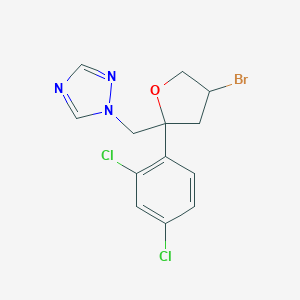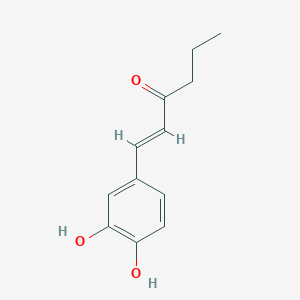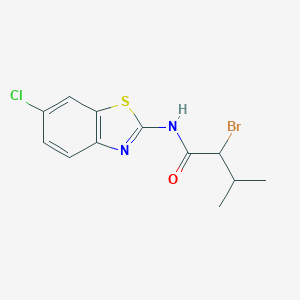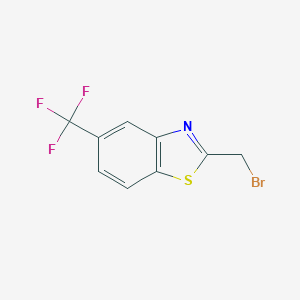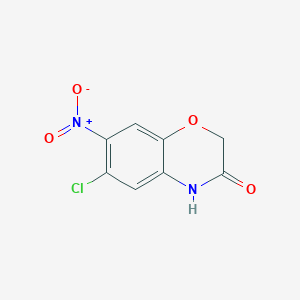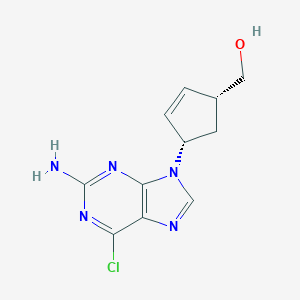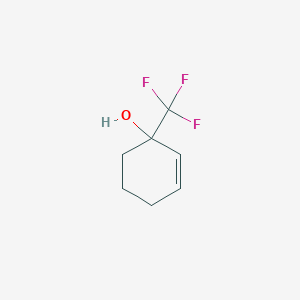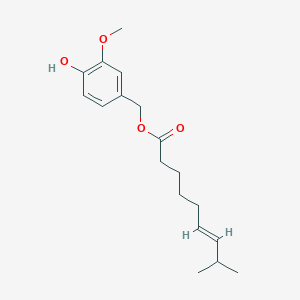
Capsiate
概要
説明
Capsiate is a capsaicin analog with diverse biological activities . It is a non-pungent ingredient of CH-19 sweet pepper . This compound exhibits anti-obesity and anti-inflammatory properties .
Synthesis Analysis
This compound can be synthesized from capsaicin through a one-procedure synthesis involving lipase-catalyzed dynamic transacylation . The molecular biology approach to understand the capsaicinoid biosynthesis pathway started with Curry et al. (1999) .
Molecular Structure Analysis
This compound has a molecular formula of C18H26O4 and a molecular weight of 306.4 . The structure and composition of this compound can be determined using techniques such as MALDI-MS/SALDI-MS and proton nuclear magnetic resonance or 1H-NMR .
Chemical Reactions Analysis
This compound affects metabolic pathways such as lipid metabolism, energy metabolism, and antioxidant stress . It influences the expression of several key enzymes in lipid metabolic pathways .
Physical And Chemical Properties Analysis
This compound is a liquid with a color ranging from colorless to light yellow . It has a formal name of 8-methyl-6E-nonenoic acid, (4-hydroxy-3-methoxyphenyl)methyl ester .
科学的研究の応用
Metabolic Pathways and Weight Regulation
Capsiate has been studied for its effects on metabolic pathways, particularly in lipid metabolism and energy metabolism. It is believed to influence the oxidation of fats and the regulation of energy balance, which can contribute to weight regulation . Research using mass spectrometry has provided insights into how this compound affects these metabolic processes, suggesting potential applications in the treatment and prevention of obesity.
Antioxidant and Anti-inflammatory Activities
The antioxidative and anti-inflammatory properties of this compound are of significant interest. These activities are crucial in preventing oxidative stress and inflammation-related diseases. This compound’s role in modulating these pathways could lead to new therapeutic approaches for conditions such as arthritis, cardiovascular diseases, and other inflammatory disorders .
Anti-tumor Potential
This compound has shown promise in anti-tumor research due to its potential to inhibit the growth of cancer cells. Studies have explored its effects on various types of cancer, and it may offer a complementary approach to traditional cancer treatments by targeting specific metabolic pathways involved in tumor growth .
Cardiac Protection
Research has indicated that this compound may have cardioprotective effects. Its impact on cardiac cells and its potential to improve heart function and protect against heart diseases make it a compound of interest for further exploration in cardiovascular research .
Anti-calculi Effects
This compound might play a role in preventing the formation of calculi, such as kidney stones. Its influence on the metabolic pathways related to calculi formation is an area of ongoing research, with the aim of developing new preventive strategies .
Circadian Rhythm Regulation
The potential of this compound to regulate circadian rhythms is another fascinating area of study. It could have applications in treating sleep disorders and other conditions related to disruptions in the body’s natural biological clock .
Endurance Performance Enhancement
In the context of sports science, this compound has been investigated for its effects on endurance performance. While findings are mixed, some studies suggest that this compound supplementation could enhance muscular endurance and reduce the rating of perceived exertion during exercise, which could benefit athletes looking to improve their performance .
Food Chemistry and Flavor Science
Lastly, this compound’s role in food chemistry and flavor science is noteworthy. Its unique properties contribute to the pungent taste of chili peppers and may have implications for the food industry in developing new flavors and products .
作用機序
Target of Action
Capsiate, a non-pungent capsaicin analogue, is known to interact with Transient Receptor Potential Vanilloid 1 (TRPV1) receptors . The activation of TRPV1 receptors is known to stimulate the sympathetic nervous system .
Mode of Action
This is because this compound cannot reach the TRPV1 oral cavity receptors due to structural differences from capsaicin . Both capsaicin and capsinoids activate trpv1 receptors in the same manner .
Biochemical Pathways
This compound is synthesized from vanillyl alcohol rather than vanillylamine, which is used in capsaicin synthesis . Vanillyl alcohol is generated by the enzymatic reduction of vanillin, a reaction catalyzed by cinnamyl alcohol dehydrogenase (CAD), an enzyme involved in lignin synthesis . The this compound biosynthetic pathway emerged before the acquisition of the pAMT-encoding gene, which was the final trigger for capsaicin biosynthesis .
Pharmacokinetics
Purified extracts of sweet chili pepper containing capsinoids have been extensively studied through rigorous safety tests, including evaluation of chronic toxicity, reproduction, genotoxicity, and teratology in animals, as well as single oral administration and pharmacokinetics in humans .
Result of Action
This compound induces apoptosis in tumoral cells, which is preceded by an increase in the production of reactive oxygen species and a subsequent loss of mitochondria transmembrane potential . These properties were retained in simplified synthetic analogues of natural capsiates, one of which showed powerful chemopreventive activity .
Action Environment
The content evolution of capsinoids, including this compound, will vary depending on each fruit’s genotype, as well as on environmental conditions . For example, the this compound accumulation patterns over the development of the fruit have been related to the capsaicinoids accumulation patterns in the same samples of the four varieties of pepper .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl (E)-8-methylnon-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICNYIDDNJYKCP-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174575 | |
| Record name | Capsiate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205687-01-0 | |
| Record name | Capsiate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205687-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capsiate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205687010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capsiate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAPSIATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8I7HG5I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)
![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)
